molecular formula C10H10ClFO2 B12970549 Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

Cat. No.: B12970549
M. Wt: 216.63 g/mol
InChI Key: VMMWLWKJMGNZFC-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.

    Oxidation: 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 2-(4-chloro-2-fluorophenyl)acetate
  • Methyl 2-(4-chloro-3-fluorophenyl)acetate
  • Methyl 2-(2-chloro-5-fluorophenyl)acetate

Comparison: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C10H10ClFO2/c1-6-8(12)4-3-7(10(6)11)5-9(13)14-2/h3-4H,5H2,1-2H3

InChI Key

VMMWLWKJMGNZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC(=O)OC)F

Origin of Product

United States

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